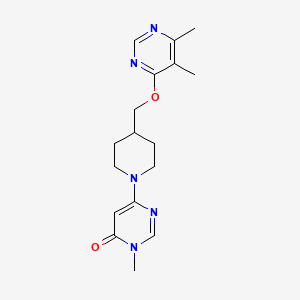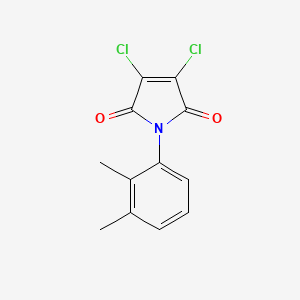
3,4-Dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C12H9Cl2NO2 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the formation of product isoDPP involves a two-fold attack of 2 equivalents of the ester enolate onto the bis(imidoyl)chloride to obtain the open-chained intermediate A, which rapidly equilibrates with the enamine-tatuometres B, C, and D .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heteroatoms (nitrogen and oxygen atom) in the central rings . The compound contains bisamide (or bislactam) acceptor with a quinoid structure in its electronic ground state .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the formation of product isoDPP involves a two-fold attack of 2 equivalents of the ester enolate onto the bis(imidoyl)chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 357.8±42.0 °C, a density of 1.45±0.1 g/cm3, and a pKa of -4.02±0.60 .Applications De Recherche Scientifique
Crystal Structure and Pigment Applications
- Crystal Structure Analysis : A study by Fujii et al. (2002) examined the crystal structure of a related pyrrolo[3,4-c]pyrrole-1,4-dione compound. This research is crucial for understanding the molecular structure and potential applications of such compounds in pigments (Fujii et al., 2002).
Photoluminescent Materials
- Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their potential in electronic applications due to strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).
Antiproliferative Agents
- Chalcone-Imide Derivatives : Rdwan (2020) synthesized chalcone imide derivatives from 3,4-dichloro-1H-pyrrole-2,5-dione and demonstrated their antiproliferative effects on human cancer cells. This highlights the potential of these derivatives in cancer research (Rdwan, 2020).
Semiconductor Materials
- Polymer Semiconductors : Guo, Sun, and Li (2014) explored the use of pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione in creating copolymers for organic thin-film transistors, demonstrating promising charge transport performance (Guo, Sun, & Li, 2014).
Corrosion Inhibitors
- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) investigated 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel, emphasizing their potential in industrial applications (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
3,4-dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6-4-3-5-8(7(6)2)15-11(16)9(13)10(14)12(15)17/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLMOZMMCGCRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
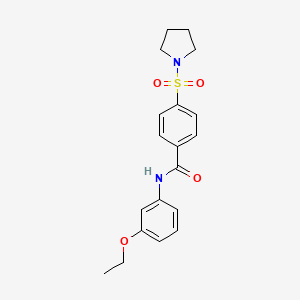
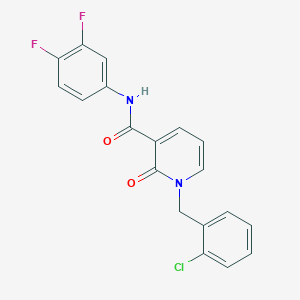
![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

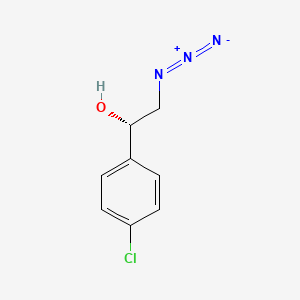
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)
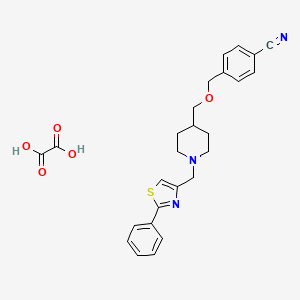
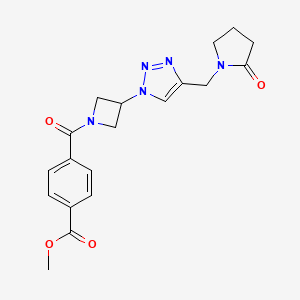
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)
